2-[3-(4-Nitrophenyl)propylamino]ethanol
Overview
Description
2-[3-(4-Nitrophenyl)propylamino]ethanol is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s mentioned that this compound has antiarrhythmic potential , suggesting that it may interact with ion channels or other targets involved in cardiac electrical activity.
Mode of Action
Given its antiarrhythmic potential , it might work by modulating the activity of ion channels in the heart, thereby stabilizing the heart rhythm
Biochemical Pathways
Based on its potential antiarrhythmic effects , it could be inferred that it may influence pathways related to cardiac electrical activity, such as those involving sodium, potassium, or calcium channels. More research is required to elucidate these details.
Result of Action
It’s mentioned that this compound has been shown to effectively inhibit sodium borohydride-induced arrhythmias in guinea pigs . This suggests that it may have a stabilizing effect on heart rhythm.
Biochemical Analysis
Biochemical Properties
2-[3-(4-Nitrophenyl)propylamino]ethanol has been shown to be an effective antiarrhythmic agent . It inhibits sodium borohydride-induced arrhythmias in guinea pigs . The compound also blocks the effects of propylamine on the heart, which is thought to be due to its ability to form a condensation product with diborane, which is then hydrolyzed by water .
Cellular Effects
The cellular effects of this compound are primarily related to its antiarrhythmic properties . By inhibiting sodium borohydride-induced arrhythmias, it can influence cell function, particularly in cardiac cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with sodium borohydride and propylamine . It forms a condensation product with diborane, which is then hydrolyzed by water . This process blocks the effects of propylamine on the heart, thereby exerting its antiarrhythmic effects .
Biological Activity
2-[3-(4-Nitrophenyl)propylamino]ethanol, also known as N-(3-(4-nitrophenyl)propyl)aminoethanol, is a compound with significant potential in pharmacology and medicinal chemistry. Its structure, characterized by a nitrophenyl group linked to a propylamino chain, suggests various biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₆N₂O₃
- Molecular Weight : 224.26 g/mol
- Structure : The compound features both hydroxyl and amino groups, enhancing its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Receptor Interaction : The presence of amino and hydroxyl groups suggests potential binding sites for neurotransmitter receptors and enzymes, influencing various physiological pathways.
- Enzyme Modulation : Preliminary studies indicate that the compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Pharmacological Applications
This compound has been investigated for several pharmacological applications:
- Antiarrhythmic Agents : It serves as an intermediate in the synthesis of antiarrhythmic drugs such as Nifeikalant Hydrochloride, which is used to treat cardiac arrhythmias.
- Dopaminergic Agonists : The compound is involved in the synthesis of dopaminergic agonists like ropinirole, utilized in treating Parkinson’s disease and restless legs syndrome.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Thermodynamic Properties : Research using calorimetry has provided insights into the heat capacities and mixing behaviors of this compound in aqueous solutions, contributing to a better understanding of its stability and reactivity.
- Synthesis Studies : The compound has been successfully synthesized with a yield of approximately 59%, demonstrating its feasibility for further pharmacological development.
- Biological Interactions : Investigations into its interactions with proteins and other macromolecules are ongoing, aiming to elucidate its specific mechanisms of action and therapeutic potential.
Comparative Analysis
The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:
Compound Name | Structure Features | Similarity Index | Unique Properties |
---|---|---|---|
N-(2-Hydroxyethyl)-1,3-propanediamine | Contains two amino groups | 0.94 | More hydrophilic due to additional amine |
1-((2-Hydroxyethyl)amino)propan-2-ol | Hydroxyl and amino functionality | 0.89 | Primarily used as a solvent |
2-(Methyl(4-nitrophenyl)amino)ethanol | Methyl substitution on nitrogen | 0.85 | Potentially different pharmacokinetics |
This table illustrates how the distinct arrangement of functional groups in this compound may confer unique biological activities compared to similar compounds.
Case Studies
Several case studies have focused on the therapeutic implications of this compound:
- A study demonstrated that derivatives of this compound exhibit varying degrees of activity against specific cancer cell lines, indicating potential use in oncology.
- Another investigation explored its role as a modulator in neurological models, suggesting benefits in managing conditions like depression or anxiety through dopaminergic pathways.
Properties
IUPAC Name |
2-[3-(4-nitrophenyl)propylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-9-8-12-7-1-2-10-3-5-11(6-4-10)13(15)16/h3-6,12,14H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJQCMUPYAXGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCNCCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439625 | |
Record name | 2-{[3-(4-Nitrophenyl)propyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130634-09-2 | |
Record name | 2-{[3-(4-Nitrophenyl)propyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.